molecular formula C18H20N4 B15120934 6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyridine-2-carbonitrile

6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B15120934
M. Wt: 292.4 g/mol
InChI Key: JUSQPAKZLDNQLK-UHFFFAOYSA-N
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Description

6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C18H20N4/c1-14-5-3-7-17(15(14)2)21-9-11-22(12-10-21)18-8-4-6-16(13-19)20-18/h3-8H,9-12H2,1-2H3

InChI Key

JUSQPAKZLDNQLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=CC=CC(=N3)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyridine-2-carbonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted piperazine derivatives.

Scientific Research Applications

6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate TRPC6-like channels in smooth muscle cells . This activation can lead to various downstream effects, including changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific structure, which allows it to interact with particular molecular targets and pathways. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

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